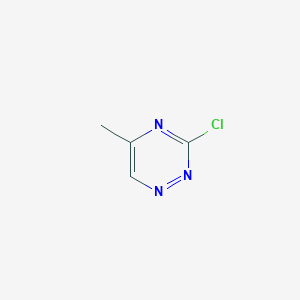

3-Chloro-5-methyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c1-3-2-6-8-4(5)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAOCUQXEXSNQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Chloro 5 Methyl 1,2,4 Triazine

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom at the C3 position of the 3-Chloro-5-methyl-1,2,4-triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the three nitrogen atoms in the ring makes the carbon atom to which the chlorine is attached strongly electrophilic, facilitating the displacement of the chloride ion by a wide range of nucleophiles.

Reactivity with Nitrogen-based Nucleophiles

This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, to yield 3-amino-5-methyl-1,2,4-triazine derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of libraries of compounds for biological screening. organic-chemistry.org The reaction typically proceeds by treating the chloro-triazine with the desired amine, often in the presence of a base to neutralize the liberated hydrochloric acid. Both aliphatic and aromatic amines can be employed, leading to a diverse array of substituted products. For example, reactions with various amines are crucial for creating derivatives with potential therapeutic activities. ijpsr.infonih.gov

The general reaction scheme is as follows: this compound + R¹R²NH → 3-(R¹R²N)-5-methyl-1,2,4-triazine + HCl

| Nucleophile (Amine) | Product | Reaction Conditions | Reference |

| Ammonia | 3-Amino-5-methyl-1,2,4-triazine | Typically in a solution with a base | Inferred from general reactivity |

| Primary Amines (RNH₂) | 3-(Alkyl/Arylamino)-5-methyl-1,2,4-triazines | Often with a non-nucleophilic base (e.g., DIEA) in a polar solvent | organic-chemistry.org |

| Secondary Amines (R₂NH) | 3-(Dialkyl/Diaryl-amino)-5-methyl-1,2,4-triazines | Similar conditions to primary amines | organic-chemistry.org |

| Hydrazine (B178648) | 3-Hydrazino-5-methyl-1,2,4-triazine | Used to introduce a reactive hydrazinyl group for further functionalization | General knowledge |

Reactivity with Oxygen-based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chlorine atom to form 3-alkoxy- or 3-aryloxy-5-methyl-1,2,4-triazine ethers. These reactions are typically carried out under basic conditions, for instance, by using sodium alkoxide or by reacting an alcohol in the presence of a strong base like sodium hydride (NaH) to generate the alkoxide in situ. The resulting ether derivatives are important intermediates for further chemical transformations. organic-chemistry.org The reactivity follows the general principles of SNAr on electron-poor heteroaromatics.

The general reaction scheme is as follows: this compound + R-O⁻ → 3-(R-O)-5-methyl-1,2,4-triazine + Cl⁻

| Nucleophile (Alcohol/Phenol) | Reagent/Conditions | Product | Reference |

| Methanol | Sodium Methoxide (B1231860) (CH₃ONa) in Methanol | 3-Methoxy-5-methyl-1,2,4-triazine | organic-chemistry.org |

| Ethanol | Sodium Ethoxide (CH₃CH₂ONa) in Ethanol | 3-Ethoxy-5-methyl-1,2,4-triazine | organic-chemistry.org |

| Phenol | Sodium Phenoxide (C₆H₅ONa) or Phenol/Base | 3-Phenoxy-5-methyl-1,2,4-triazine | organic-chemistry.org |

Reactivity with Sulfur-based Nucleophiles

The chlorine atom can be readily substituted by sulfur-based nucleophiles to afford 3-thioether or 3-thiol derivatives of 5-methyl-1,2,4-triazine. Thiolates (RS⁻), generated from thiols and a base, are potent nucleophiles that react efficiently with the chloro-triazine. organic-chemistry.org The resulting thioethers are stable compounds. If hydrogen sulfide (B99878) or a protected thiol is used, the corresponding 3-mercapto-5-methyl-1,2,4-triazine can be formed, which exists in equilibrium with its tautomeric thione form. These sulfur-containing derivatives are valuable precursors for further synthetic manipulations, including oxidation to sulfoxides and sulfones. nih.gov

The general reaction scheme is as follows: this compound + R-S⁻ → 3-(R-S)-5-methyl-1,2,4-triazine + Cl⁻

| Nucleophile (Thiol) | Reagent/Conditions | Product | Reference |

| Ethanethiol | Sodium Ethanethiolate in a polar solvent | 3-(Ethylthio)-5-methyl-1,2,4-triazine | organic-chemistry.org |

| Thiophenol | Sodium Thiophenoxide or Thiophenol/Base | 3-(Phenylthio)-5-methyl-1,2,4-triazine | organic-chemistry.org |

| Sodium Hydrosulfide | NaSH | 5-Methyl-1,2,4-triazine-3-thiol | researchgate.net |

Reactivity with Carbon-based Nucleophiles

Direct substitution of the chlorine atom by carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can be complex. While such reactions are known for some chloro-azines, they can be complicated by competing addition to the N=C bonds of the electron-deficient triazine ring or attack at other positions. rsc.orgrsc.org More controlled C-C bond formation is typically achieved via palladium-catalyzed cross-coupling reactions (see section 3.3). However, reactions with stabilized carbanions, such as those derived from malonates or cyanoacetates, can lead to the formation of new C-C bonds at the C3 position under appropriate basic conditions.

Electrophilic Reactions on the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is a π-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. nih.gov Electrophilic attack on the ring carbons is energetically unfavorable.

Attempts to perform such reactions often require harsh conditions and may lead to degradation of the triazine ring or reaction at other sites. For instance, studies on the nitration of related methyl-triazine derivatives have shown that reaction occurs at the methyl group, leading to trinitromethyl derivatives, rather than on the ring itself. researchgate.netresearchgate.net In cases where other aromatic rings are attached to the triazine core, electrophilic substitution will preferentially occur on those more electron-rich rings.

While electrophilic attack on the ring carbons is disfavored, the nitrogen atoms of the triazine ring possess lone pairs of electrons and can act as nucleophilic centers, reacting with electrophiles like alkyl halides. This can lead to the formation of quaternary triazinium salts (N-alkylation). However, this is a reaction of the nitrogen lone pair rather than a substitution reaction on the aromatic system.

Coupling Reactions for Further Derivatization (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve. The chloro-substituent serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C3 position. This reaction involves the coupling of the chloro-triazine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent are crucial for achieving high yields. nih.gov

The general scheme for the Suzuki-Miyaura coupling is: this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 3-R-5-methyl-1,2,4-triazine

The Sonogashira coupling provides an efficient route to synthesize 3-alkynyl-5-methyl-1,2,4-triazines. This reaction couples the chloro-triazine with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (e.g., triethylamine, diisopropylamine). nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov These alkynylated products are valuable intermediates for constructing more complex molecular architectures.

The general scheme for the Sonogashira coupling is: this compound + H−C≡C−R --(Pd catalyst, Cu(I), Base)--> 3-(R−C≡C)-5-methyl-1,2,4-triazine

| Coupling Reaction | Reagents & Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl/vinyl boronic acid (R-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl/vinyl-5-methyl-1,2,4-triazines | libretexts.orgnih.gov |

| Sonogashira | Terminal alkyne (H-C≡C-R), Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Amine base (e.g., Et₃N) | 3-Alkynyl-5-methyl-1,2,4-triazines | wikipedia.orglibretexts.org |

Ring Transformations and Rearrangement Reactions Involving this compound

The 1,2,4-triazine ring is an electron-deficient system, a characteristic that governs much of its reactivity. The presence of a chloro group at the C3 position and a methyl group at the C5 position of the triazine ring introduces specific electronic and steric factors that influence its participation in ring transformation and rearrangement reactions.

Conversion to Other Heterocyclic Systems (e.g., Pyridines, Thiazines)

The transformation of the 1,2,4-triazine core into other heterocyclic systems is a key feature of its chemistry, primarily driven by its ability to act as a diene in cycloaddition reactions that are followed by the elimination of stable molecules.

Conversion to Pyridines: The most significant ring transformation of 1,2,4-triazines is their conversion into pyridines. This is typically achieved through an inverse-electron-demand Diels-Alder (IEDDA) reaction. acsgcipr.orgacs.org In this process, the electron-poor 1,2,4-triazine acts as an azadiene, reacting with an electron-rich dienophile, such as an enamine or an ynamine. The reaction of this compound with an appropriate alkene or alkyne would proceed via a [4+2] cycloaddition, followed by the extrusion of dinitrogen (N₂) to form a dihydropyridine (B1217469) intermediate. This intermediate can then aromatize, often through the elimination of another small molecule (like HCl from the C3-chloro position and a proton), to yield a substituted pyridine (B92270) ring. For instance, the reaction of trichloro-1,2,4-triazine with various olefins leads to the formation of dichloropyridine derivatives, demonstrating the viability of this pathway. rsc.org

Conversion to Thiazines: The synthesis of thiazine (B8601807) derivatives from this compound is less commonly documented but can be envisaged through nucleophilic substitution followed by cyclization. The chlorine atom at the C3 position is a good leaving group and can be displaced by a bifunctional sulfur-containing nucleophile. For example, reaction with a mercaptoamino compound could lead to an intermediate that, under appropriate conditions, undergoes intramolecular cyclization to form a fused triazino-thiazine system or a rearranged thiazine derivative. The synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives, which involves the condensation of a dicarbonyl compound with thiosemicarbazide (B42300) or thiocarbohydrazide, showcases the compatibility of the triazine ring with sulfur-containing functionalities that are precursors to thiazine rings. scirp.org

Rearrangements and Cycloaddition Reactions (e.g., Inverse-Electron-Demand Diels-Alder)

The inverse-electron-demand Diels-Alder (IEDDA) reaction is the cornerstone of 1,2,4-triazine reactivity, allowing for the construction of various new heterocyclic frameworks. acs.org

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene for reactions with electron-rich dienophiles. The reaction rate is enhanced by electron-withdrawing substituents on the triazine ring. Therefore, the chloro group at C3 of this compound is expected to activate the system towards IEDDA reactions. The general mechanism involves a [4+2] cycloaddition across the C3 and C6 positions of the triazine ring with a dienophile. This is followed by a retro-Diels-Alder reaction, which expels a molecule of N₂, leading to a dihydropyridine intermediate that subsequently aromatizes to a stable pyridine product. acsgcipr.org This methodology provides a powerful tool for synthesizing highly substituted pyridines from simple precursors. acsgcipr.orgrsc.org

Table 1: Representative Inverse-Electron-Demand Diels-Alder Reactions of 1,2,4-Triazines

| Diene | Dienophile Type | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Trichloro-1,2,4-triazine | Cyclopentene | Dihydropyridine | Dichloropyridine derivative | rsc.org |

| 1,2,4-Triazine | Enamine | Dihydropyridine | Pyridine | acsgcipr.org |

| 3-Glycosyl-1,2,4-triazine | Bicyclononyne | Annulated Dihydropyridine | Annulated Pyridine | mdpi.com |

| 3-Pyridyl-1,2,4-triazine | Vinyl Alkanoate | Dihydropyridine | 2-Pyridylpyridine | researchgate.net |

Oxidation and Reduction Chemistry of this compound

The nitrogen atoms in the 1,2,4-triazine ring can undergo both oxidation and reduction, leading to new functionalized derivatives.

Oxidation: The oxidation of 1,2,4-triazines typically results in the formation of N-oxides. Reagents such as hydrogen peroxide in acidic media or organic peracids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. rsc.orgrsc.org For the 1,2,4-triazine ring, oxidation can occur at the N1, N2, or N4 positions. Studies have shown that direct oxidation of 1,2,4-triazines with peracids preferentially yields N1- and N2-oxides, while N4-oxides are generally not formed through this method. rsc.org The ratio of the resulting N1- and N2-oxide isomers is dependent on the nature and position of substituents on the triazine ring. cdnsciencepub.com For this compound, oxidation with a reagent like m-CPBA would be expected to produce a mixture of this compound 1-oxide and this compound 2-oxide. The introduction of an N-oxide group significantly alters the electronic properties of the ring, often increasing its reactivity towards nucleophiles. researchgate.net

Table 2: Potential Oxidation Products of this compound

| Reagent | Potential Product(s) | Remarks | Reference |

|---|---|---|---|

| m-CPBA or H₂O₂/Acid | This compound 1-oxide | Formed by direct oxidation. | rsc.org |

| m-CPBA or H₂O₂/Acid | This compound 2-oxide | Formed by direct oxidation. | rsc.org |

| (Not by direct oxidation) | This compound 4-oxide | Requires synthesis from precursors with an existing N-oxide group. | rsc.org |

Reduction: The reduction of the 1,2,4-triazine ring can lead to dihydro- or tetrahydro-1,2,4-triazine derivatives. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common method for reducing aromatic heterocyclic rings. youtube.comyoutube.com However, the aromaticity of the triazine ring provides it with some stability, and harsh conditions like high pressure and temperature may be required for complete reduction to the corresponding cyclohexane (B81311) analogue. youtube.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of aldehydes and ketones and are generally not reactive enough to reduce an aromatic aza-heterocycle on their own. youtube.com However, under specific conditions or with more potent hydride donors, partial reduction to a dihydro-1,2,4-triazine could be achieved. In the case of this compound, catalytic hydrogenation could also potentially lead to the hydrogenolysis of the C-Cl bond, replacing the chlorine atom with hydrogen, in addition to or instead of ring reduction.

Structure Activity Relationships Sar and Molecular Design Principles for 3 Chloro 5 Methyl 1,2,4 Triazine Derivatives

Impact of Chloro Substitution on Molecular Activity

The chloro group at the 3-position of the 1,2,4-triazine (B1199460) ring is a key determinant of the molecule's chemical reactivity and, by extension, its biological activity. The carbon-chlorine bond on the electron-deficient triazine ring makes this position susceptible to nucleophilic substitution. This reactivity is a cornerstone of its function as an intermediate in chemical synthesis.

The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the creation of a diverse library of derivatives. The ease of this substitution is influenced by the electron-donating or withdrawing nature of other substituents on the triazine ring. For instance, the introduction of a nucleophile at one position can modulate the reactivity of the remaining chloro group. nih.gov

From a biological standpoint, the chloro group's impact is multifaceted. It can enhance the binding affinity of the molecule to biological targets, such as enzymes or receptors. This is often attributed to the formation of halogen bonds or favorable hydrophobic interactions within the target's binding pocket. In some derivatives, the presence of a chlorine atom is crucial for potent activity. For example, in a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, a 3-chlorophenyl substituent was part of a molecule with promising antibiotic activity. ijpsr.info

The table below illustrates the versatility of the chloro group as a reactive handle for creating new derivatives.

| Starting Material | Nucleophile | Resulting Functional Group | Reference |

| 3-Chloro-1,2,4-triazine derivative | Amines | Amino-triazine | |

| 3-Chloro-1,2,4-triazine derivative | Thiols | Thio-triazine | |

| 3-Chloro-1,2,4-triazine derivative | Alkoxides | Alkoxy-triazine |

Role of Methyl Group in Modulating Biological and Chemical Interactions

The methyl group at the 5-position of the 1,2,4-triazine core significantly influences the molecule's biological and chemical interactions through steric and electronic effects. The addition of a methyl group can have a profound impact on a compound's biological activity, with studies showing that it can lead to a substantial increase in potency in some cases. nih.gov

In the context of biological interactions, a methyl group can:

Enhance Binding Affinity: By occupying a well-defined hydrophobic pocket within a protein's active site, a methyl group can contribute favorably to the binding energy. nih.gov

Induce Conformational Changes: The steric bulk of a methyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that is more complementary to its target. nih.gov

Block Unwanted Metabolism: A strategically placed methyl group can shield a metabolically labile part of the molecule from enzymatic degradation, thereby increasing its bioavailability and duration of action.

Research on 1,2,4-triazine derivatives has highlighted the importance of the substituent at the 5-position. For example, in a series of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives, the methyl group at the 6-position (structurally adjacent to the 5-position in the parent scaffold) was a key component of the core structure evaluated for anticancer properties. researchgate.netresearchgate.net Similarly, studies on adenosine (B11128) A2A antagonists based on the 1,2,4-triazine scaffold have shown that methyl substituents can be crucial for achieving high affinity and selectivity. nih.gov

The following table provides examples of how methyl substitution can influence biological activity in related heterocyclic compounds.

| Parent Compound | Methylated Derivative | Change in Biological Activity | Reference |

| p38α MAP Kinase Inhibitor 1 | Inhibitor 2 (with added methyl group) | >200-fold increase in activity | nih.gov |

| 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one | Derivatives with further substitutions | Exhibited antimicrobial activity | researchgate.net |

Influence of Substituents at Other Positions on the 1,2,4-Triazine Core

The biological and chemical properties of 3-Chloro-5-methyl-1,2,4-triazine can be further modulated by introducing substituents at the 6-position of the triazine ring. The nature of the group at this position can significantly impact the molecule's interaction with biological targets.

Structure-activity relationship studies on various 1,2,4-triazine series have demonstrated that the substituent at C6 can influence:

Binding Mode and Potency: In G-protein-coupled receptor 84 (GPR84) antagonists, aryl substituents at the 5- and 6-positions of the 1,2,4-triazine ring were found to bind in distinct pockets. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, and their size, directly affects the antagonist's potency. For instance, substitution with halides on aryl groups at these positions led to a decrease in activity that was dependent on the size of the halogen. nih.gov

Receptor-Ligand Interactions: In adenosine A2A receptor antagonists, a dimethyl-pyridine group at the C6 position was found to occupy the ribose binding pocket, with one methyl group pointing towards a hydrophobic region. nih.gov The phenyl substituent at the C5 position occupied a deeper hydrophobic pocket. nih.gov This highlights the distinct roles that substituents at different positions play in anchoring the molecule within the receptor.

The table below summarizes the observed effects of substitutions at various positions on the 1,2,4-triazine core in different biological contexts.

| Target | Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

| GPR84 | C5 and C6 | Halides on aryl rings | Decreased activity in an atomic-size-dependent manner | nih.gov |

| Adenosine A2A Receptor | C6 | Dimethyl-pyridine | Occupied the ribose binding pocket, contributing to affinity | nih.gov |

| Various Cancer Cell Lines | C3 | 3-(3-chlorophenyl)pyrrolidin-1-yl | Promising antibiotic activity | ijpsr.info |

Design Strategies for Modifying this compound for Targeted Research Applications

The this compound scaffold is a versatile starting point for designing molecules with specific research applications. Key strategies for its modification include:

Nucleophilic Substitution: As discussed, the chloro group at the 3-position is readily displaced. This allows for the introduction of a wide array of functional groups to probe interactions with a biological target or to attach reporter tags, such as fluorescent dyes or biotin, for use in biochemical assays. The synthesis of 3-amino-1,2,4-triazin-5-ones from their 3-methylthio precursors is an example of this strategy. nih.gov

Green Chemistry Approaches: Modern synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, can be employed for the efficient and environmentally friendly production of 1,2,4-triazine derivatives. mdpi.com These techniques often lead to higher yields, shorter reaction times, and a reduction in the use of hazardous solvents. mdpi.com

Cross-Coupling Reactions: The chloro-triazine can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds. This would enable the introduction of various aryl or vinyl groups at the 3-position, significantly expanding the chemical space that can be explored.

Scaffold for Fragment-Based Drug Discovery: The this compound core can serve as a starting fragment in fragment-based drug discovery campaigns. By identifying weak-binding fragments and then growing or linking them, more potent and selective ligands can be developed.

Bioisosteric Replacement: The chloro or methyl groups can be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to fine-tune the molecule's properties. For example, the methyl group could be replaced by an ethyl group to probe for additional hydrophobic interactions, or the chloro group could be replaced by a trifluoromethyl group to alter its electronic properties.

The development of synthetic protocols is crucial for these design strategies. For instance, the synthesis of 1,2,4-triazines through the condensation of 1,2-dicarbonyl compounds with acid hydrazides is a predominant method. nih.gov

The following table outlines some design strategies and their potential applications.

| Design Strategy | Synthetic Method | Potential Application |

| Introduction of diverse functional groups | Nucleophilic substitution at C3 | Creating libraries for screening against various biological targets |

| Efficient and sustainable synthesis | Microwave or ultrasound-assisted synthesis | Large-scale production of lead compounds |

| Formation of C-C bonds | Palladium-catalyzed cross-coupling | Expanding chemical diversity for SAR studies |

| Development of potent ligands | Fragment-based drug discovery | Identifying novel inhibitors for enzymes or receptors |

Exploration of Biological Activities and Mechanistic Studies of 3 Chloro 5 Methyl 1,2,4 Triazine and Its Analogs

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Derivatives of 1,2,4-triazine (B1199460) have been a subject of significant interest in the quest for new antimicrobial agents. ijpsr.infoeurekaselect.com Research has demonstrated that these compounds can be effective against a variety of microbial pathogens, including bacteria, fungi, and viruses. ijpsr.inforesearchgate.netchemijournal.com The structural versatility of the triazine ring allows for modifications that can enhance potency and spectrum of activity. chemijournal.com

In vitro studies have been crucial in quantifying the antimicrobial potential of 1,2,4-triazine derivatives. These investigations typically involve determining the minimum inhibitory concentration (MIC) and inhibition zone diameters against various microbial strains.

One study synthesized novel 1,2,4-triazine and 1,2-diazepine derivatives and evaluated their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The results indicated that the synthesized compounds, particularly those incorporating the 1,2,4-triazine ring, exhibited significant antibacterial effects. biointerfaceresearch.com For instance, 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one demonstrated notable activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of a 1,2,4-Triazine Derivative

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 17 | 12.5 |

| Pseudomonas aeruginosa | 15 | 25 |

| Klebsiella pneumoniae | 16 | 12.5 |

| Staphylococcus aureus | 18 | 6.25 |

| Bacillus cereus | 19 | 6.25 |

| Enterococcus faecalis | 17 | 12.5 |

Data sourced from a study on novel 1,2,4-triazine and 1,2-diazepine derivatives. biointerfaceresearch.com

Another area of investigation has been the synthesis of 1,2,4-triazine derivatives containing an indole (B1671886) nucleus, which have shown in vitro antimicrobial activity against strains like S. aureus. researchgate.net Similarly, certain 3-thio-1,2,4-triazine derivatives have been reported to inhibit the growth of gram-positive bacteria and fungi at concentrations of 5-20 µg/ml. nih.gov The antifungal potential of pyrazolo[5,1-c] nih.govjst.go.jpacs.orgtriazine derivatives has also been explored, with some compounds showing selective and moderate activity against Candida albicans. researchgate.net

The antimicrobial action of 1,2,4-triazine derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for many analogs are still under investigation, some general pathways have been proposed.

One suggested mechanism involves the inhibition of crucial bacterial enzymes, such as DNA gyrase, which would disrupt DNA replication and lead to bacterial cell death. The ability of these heterocyclic compounds to interact with microbial DNA is another potential mode of action. For some analogs, the presence of specific functional groups is key to their activity. For example, the power of antibacterial activity of certain derivatives may be attributed to the existence of the 1,2,4-triazine and 1,2-diazepine rings. biointerfaceresearch.com

Antineoplastic and Cytotoxic Research

The 1,2,4-triazine scaffold is a component of numerous compounds investigated for their anticancer properties. ijpsr.inforesearchgate.netnih.govmdpi.com These derivatives have shown promise in inhibiting the growth of various cancer cell lines, often by inducing apoptosis or interfering with key signaling pathways. researchgate.netmdpi.com

A significant body of research has focused on evaluating the cytotoxic effects of 1,2,4-triazine analogs against a range of human cancer cell lines. These studies often report the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, a series of sulfur-containing 1,2,4-triazine derivatives were evaluated for their cytotoxic effects on human breast cancer cell lines MCF-7 and MDA-MB-231. jst.go.jp The study found that some of these compounds acted as low micromolar inhibitors of cell growth. jst.go.jp Similarly, novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govjst.go.jpacs.orgtriazine sulfonamides exhibited potent cytotoxic activity against various cancer cell lines, including prostate (PC-3), pancreatic (BxPC-3), and colorectal (HCT 116) cancer cells, with IC50 values in the sub-micromolar range. nih.gov

Table 2: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govjst.go.jpacs.orgtriazine Sulfonamides

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MM129 | PC-3 | 0.17 |

| MM129 | BxPC-3 | 0.13 |

| MM129 | HCT 116 | 0.39 |

| MM131 | PC-3 | 0.36 |

| MM131 | BxPC-3 | 0.26 |

| MM131 | HCT 116 | 0.60 |

Data represents the concentration of the compound that inhibits 50% of cell growth. nih.gov

The mechanism of growth inhibition by these compounds often involves the induction of apoptosis. For instance, a novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. mdpi.com This was evidenced by the activation of caspases-8, -9, and -3/7. mdpi.com Furthermore, some 1,2,4-triazine-6-one derivatives have been shown to trigger apoptosis in human cancer cell lines. researchgate.net

The anticancer effects of 1,2,4-triazine derivatives are often linked to their ability to modulate specific molecular targets and signaling pathways that are dysregulated in cancer.

Kinase Inhibition: A prominent mechanism of action for many 1,2,4-triazine analogs is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. nih.gov The pyrrolo[2,1-f] nih.govjst.go.jpacs.orgtriazine scaffold, for instance, is an integral part of several kinase inhibitors. nih.gov Derivatives of this fused heterocycle have been developed as potent inhibitors of kinases such as c-Met and VEGFR-2. nih.gov Furthermore, 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme involved in cancer cell metabolism. nih.gov

HIF Pathway Modulation: The hypoxia-inducible factor (HIF) pathway plays a critical role in tumor adaptation to low-oxygen environments and is a key target in cancer therapy. nih.govmdpi.com Tricyclic nih.govjst.go.jpacs.orgtriazine 1,4-dioxides have been designed as hypoxia-selective cytotoxins. nih.gov These compounds act as prodrugs that are selectively activated under hypoxic conditions to form radicals that can damage DNA, leading to cell death. nih.gov The modulation of HIF-1α, a key component of the HIF pathway, is a strategy employed by some anticancer agents. mdpi.com Small molecules can bind to the PAS-B domain of HIF-α subunits, allosterically modulating the transcriptional activity of HIF-α-ARNT heterodimers.

Enzymatic Inhibition Studies (e.g., DAAO, GPR84 antagonists)

Beyond their antimicrobial and anticancer activities, 1,2,4-triazine derivatives have been investigated as inhibitors of specific enzymes and receptors involved in various physiological and pathological processes.

D-Amino Acid Oxidase (DAAO) Inhibition: DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor in the brain. Inhibition of DAAO is a therapeutic strategy being explored for schizophrenia. Several series of 1,2,4-triazine derivatives have been developed as potent DAAO inhibitors. For example, 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives have shown potent inhibitory activity against human DAAO, with IC50 values in the nanomolar range. nih.govnih.gov Similarly, 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have also been identified as potent DAAO inhibitors. acs.org

Table 3: DAAO Inhibitory Activity of 1,2,4-Triazine Derivatives

| Compound Series | Representative IC50 Values |

|---|---|

| 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-ones | < 100 nM |

| 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | Low-micromolar to nanomolar range |

IC50 values represent the concentration required for 50% inhibition of human DAAO. nih.govnih.govacs.org

GPR84 Antagonists: G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor implicated in inflammatory and fibrotic diseases. acs.orgqub.ac.uknih.gov The development of GPR84 antagonists is therefore of significant therapeutic interest. A novel class of 1,2,4-triazine derivatives has been discovered to act as competitive antagonists of GPR84. acs.orgnih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these antagonists, leading to the identification of lead compounds suitable for further drug development. acs.orgnih.gov One such antagonist, compound 42, was found to be a potent GPR84 antagonist with a favorable pharmacokinetic profile. acs.org

Inhibition Kinetics and Binding Affinity

The study of inhibition kinetics and binding affinity is crucial in understanding the mechanism of action of potential drug candidates. For 1,2,4-triazine derivatives, these studies have often focused on their interactions with various enzymes and receptors.

Research into trisubstituted 1,3,5-triazines has identified them as ligands for the sY12-binding pocket of the chemokine CXCL12. nih.gov Optimization of an initial hit compound led to the synthesis of fifty unique triazines to probe the structure-activity relationship. nih.gov For this family of molecules, it was determined that carboxylic acid substituents at the 2- and 6-positions of the triazine are essential for maintaining binding affinity. nih.gov

In the context of antifungal activity, certain 1,2,4-triazine derivatives have demonstrated notable binding affinities against Candida albicans CYP51, with values ranging from -8.5 to -9.2 kcal/mol, which surpasses the binding affinity of the commonly used antifungal drug, fluconazole (B54011) (-8.1 kcal/mol).

Derivatives of 1,3,5-triazine (B166579) have been designed and evaluated for their binding affinities to human adenosine (B11128) receptor (hAR) subtypes. nih.gov One study found that a compound with a 3-fluoro-4-methoxyaniline (B107172) substitution (compound 9a) exhibited the best binding affinity for the hA₃ adenosine receptor (Kᵢ = 55.5 nM) and a good affinity for the hA₁ receptor, with a 2.5-fold selectivity for hA₁ over hA₃. nih.gov Another derivative with 3,5-dimethoxyaniline (B133145) (compound 9b) showed potent and selective binding to the hA₁ receptor (Kᵢ = 69.7 nM), while a compound with 3-methoxy-4-chloroaniline (compound 9c) had the strongest binding to the hA₁ receptor (Kᵢ = 57.9 nM). nih.gov

The tautomeric state of these molecules can also influence their biological activity. For instance, 5-Methyl-1,2,4-triazin-3-amine exists in two tautomeric forms, with the non-planar tautomer showing reduced π-electron delocalization, which in turn alters its binding affinity to targets like adenosine receptors.

Ligand-Receptor Interactions

The interaction between a ligand and its receptor is fundamental to its biological effect. For 1,2,4-triazine analogs, these interactions have been explored through various computational and experimental methods.

Molecular docking studies have been instrumental in predicting the binding modes of these compounds. For example, the binding of 1,3,5-triazine derivatives to the hA₁ and hA₃ adenosine receptors has been predicted using the crystal structure of the hA₁ AR (PDB ID: 5N2S) and a homology model of the hA₃ AR. nih.gov Similarly, the potential of 3-Benzylamino-5,6-diphenyl-1,2,4-triazine to target acetylcholinesterase (Uniprot ID: P22303) has been predicted, suggesting possible applications in both antifungal and neuroprotective contexts.

Computational modeling has also been used to suggest key structural interactions responsible for the binding of trisubstituted 1,3,5-triazines to the sY12-binding pocket of CXCL12. nih.gov These studies help in understanding the structure-activity relationships and guide the design of more potent and selective ligands. nih.gov

Agricultural Research Applications (e.g., Herbicidal, Insecticidal, Plant Growth Regulation)

Triazine compounds have long been recognized for their significant applications in agriculture, primarily as herbicides. inchem.org The chloro-s-triazines, in particular, have been widely used for weed control. nih.gov

In Vitro/In Vivo Efficacy in Plant Models

The herbicidal activity of triazine derivatives has been demonstrated in various plant models. While specific data on the in vitro and in vivo efficacy of 3-Chloro-5-methyl-1,2,4-triazine in plant models is not extensively detailed in the provided results, the broad use of triazines as herbicides implies significant efficacy. inchem.org Studies on chloro-s-triazine herbicides and their metabolites have investigated their effects on biological processes in various organisms, which can provide insights into their environmental impact and mechanisms of action. nih.gov

Phytotoxic Mechanisms

The phytotoxic mechanism of triazine herbicides often involves the inhibition of photosynthesis. They are known to block electron transport in photosystem II, a key process in plant energy production. While the specific phytotoxic mechanisms of this compound are not explicitly detailed, it is plausible that it shares this mode of action with other triazine herbicides.

Research has also explored other biological effects of triazine herbicides. For instance, studies have shown that some chloro-s-triazine herbicides can induce aromatase activity in human cell lines, an enzyme involved in estrogen synthesis. nih.gov This finding suggests that the effects of these compounds are not limited to their intended phytotoxic targets and can extend to other biological systems. nih.gov

Other Investigated Biological Activities (e.g., anticonvulsant, anti-inflammatory, antiprotozoal)

The versatile structure of the 1,2,4-triazine ring has prompted investigations into a range of other potential therapeutic applications. nih.gov

Experimental Models and Observed Effects

Anticonvulsant Activity:

Numerous studies have explored the anticonvulsant potential of 1,2,4-triazine derivatives using various animal models. iomcworld.orgnih.gov The maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test are common models used to evaluate anticonvulsant efficacy. iomcworld.org

One study reported the synthesis of novel 1,2,4-triazine derivatives and their evaluation for anticonvulsant activity against MES and scPTZ seizures. iomcworld.org Certain compounds, such as 5-(4-chlorobenzyl)-6-(hydrazonomethyl-4-N,N-dimethylanilino)-3-phenyl- iomcworld.orgnih.govresearchgate.net-triazine, were identified as potent anticonvulsant agents. iomcworld.org Another study on 6,8-halo-substituted-2H- iomcworld.orgnih.govresearchgate.nettriazino[5,6-b]indole-3(5H)-one/-thione derivatives also showed significant anticonvulsant activity in the MES model, with some compounds exhibiting protection at low dose levels. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory properties of 1,2,4-triazine derivatives have also been a subject of interest. nih.gov Experimental models such as carrageenan-induced paw edema in rats are frequently used to assess anti-inflammatory effects. nih.govmdpi.com In one study, a series of N-arylidene-N'-[5-(4-isobutylphenyl)- iomcworld.orgnih.govresearchgate.net-triazin-3-yl] hydrazines and related compounds were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Compound 4f from this series displayed the highest anti-inflammatory activity. nih.gov

A systematic review of the anti-inflammatory activity of triazine derivatives published between 2008 and 2018 concluded that a significant percentage of the evaluated triazines were promising anti-inflammatory agents. nih.gov

Antiprotozoal Activity:

Some triazine derivatives have been investigated for their activity against protozoan parasites. A study on 1,2-dihydro-2,2-dimethyl-4,6-diamino-1-(ω-haloalkyloxy)-s-triazines and related compounds showed that several of these compounds exhibited good antimalarial activity against Plasmodium berghei and some also showed antitrypanosomal action against Trypanosoma evansi in mice. popline.org

Table of Investigated Biological Activities of 1,2,4-Triazine Analogs:

| Biological Activity | Experimental Model | Observed Effects |

| Anticonvulsant | Maximal Electroshock Seizure (MES) test, Subcutaneous Pentylenetetrazole (scPTZ) seizure test in mice. iomcworld.orgnih.gov | Certain derivatives showed potent anticonvulsant activity with some compounds providing protection at low doses. iomcworld.orgnih.gov |

| Anti-inflammatory | Carrageenan-induced paw edema in rats. nih.gov | Specific derivatives exhibited significant anti-inflammatory effects. nih.gov A systematic review confirmed the promise of triazines as anti-inflammatory agents. nih.gov |

| Antiprotozoal | Plasmodium berghei and Trypanosoma evansi infection in mice. popline.org | Several compounds demonstrated good antimalarial and some showed antitrypanosomal activity. popline.org |

Underlying Biological Pathways

The biological activities of this compound and its analogs are primarily linked to their interference with fundamental cellular processes, most notably in the context of cancer. Research into the mechanistic underpinnings of these compounds has revealed their capacity to modulate key signaling pathways that govern cell survival, proliferation, and death. The primary pathways implicated involve the induction of apoptosis through various intrinsic and extrinsic routes, as well as the inhibition of critical enzymes that are often dysregulated in disease states.

Anticancer Mechanisms

A significant body of research has focused on the anticancer potential of 1,2,4-triazine derivatives. These compounds have been shown to exert their cytotoxic effects against cancer cells by triggering programmed cell death, or apoptosis. This is a crucial mechanism for eliminating malignant cells and is a hallmark of many effective chemotherapeutic agents.

One of the key pathways targeted by analogs of this compound is the mitochondrial-mediated apoptotic pathway . This intrinsic pathway is initiated by cellular stress and leads to changes in the mitochondrial membrane potential. For instance, certain 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives, which are structurally related to the core compound, have been shown to cause a loss of mitochondrial membrane potential in colon cancer cells. nih.gov This disruption is a critical event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade.

The activation of caspases , a family of cysteine proteases, is a central event in the execution phase of apoptosis. Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulphonamide derivatives have demonstrated a significant increase in the activity of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. nih.gov This suggests that these compounds can trigger apoptosis through multiple signaling routes. Furthermore, other novel 1,2,4-triazine derivatives have been found to induce caspase activity in various cancer cell lines, including HCT-116, HeLa, and MCF-7. nih.gov The ability to induce apoptosis is a desirable feature for potential chemotherapeutic agents, and the activation of caspases confirms this mode of action for several 1,2,4-triazine analogs. nih.gov

In addition to apoptosis induction, the inhibition of specific kinases involved in cancer cell proliferation and survival is another important mechanism of action for 1,2,4-triazine derivatives. For example, analogs such as 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine have been identified as inhibitors of phosphoinositide-dependent kinase 1 (PDK1). PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancers like pancreatic cancer and promotes cell survival and proliferation. The chloro and methyl groups on the triazine ring have been suggested to enhance the binding affinity of these compounds to PDK1.

Antimicrobial and Other Activities

Beyond their anticancer effects, some 1,2,4-triazine derivatives have shown potential as antimicrobial agents. The proposed mechanism of action in this context involves the inhibition of bacterial DNA gyrase . This essential enzyme is responsible for managing DNA supercoiling during replication, and its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

The following table summarizes the key biological pathways affected by analogs of this compound and the observed effects.

| Compound Class/Analog | Target Pathway/Enzyme | Observed Effect | Cell Line/Organism |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives | Mitochondrial Apoptotic Pathway | Loss of mitochondrial membrane potential | DLD-1 and HT-29 (Colon Cancer) |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives | Extrinsic Apoptotic Pathway | Increased caspase-8 activity | DLD-1 and HT-29 (Colon Cancer) |

| Novel 1,2,4-triazine derivatives | Apoptosis | Induction of caspase activity | HCT-116, HeLa, MCF-7 (Cancer) |

| 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine | PI3K/AKT Signaling Pathway | Inhibition of PDK1 | Pancreatic Cancer Cells (e.g., MIA PaCa-2) |

| 1,2,4-Triazine derivatives | DNA Replication | Inhibition of bacterial DNA gyrase | Bacteria |

Computational and Theoretical Investigations of 3 Chloro 5 Methyl 1,2,4 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 3-Chloro-5-methyl-1,2,4-triazine. These methods provide detailed information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound and calculate key electronic parameters. nih.govnih.govresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution is particularly crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For 1,2,4-triazine (B1199460) derivatives, the electron-deficient nature of the triazine ring, further influenced by the chloro and methyl substituents, can be precisely quantified. mdpi.com The calculated net atomic charges can identify the most electrophilic and nucleophilic sites within the molecule, predicting its behavior in chemical reactions. For instance, the carbon atom attached to the chlorine is expected to be highly electrophilic, making it susceptible to nucleophilic attack. nih.govnih.gov Theoretical calculations can also predict spectroscopic properties, such as infrared and NMR spectra, which can aid in the structural characterization of the compound and its derivatives. researchgate.netmdpi.com

Table 1: Representative Data from Quantum Chemical Calculations for a Triazine Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are representative and are based on typical findings for substituted triazine derivatives. Actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's biological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.orgnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their binding affinity. For derivatives of 1,2,4-triazine, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as human D-amino acid oxidase (h-DAAO) and tubulin. nih.govrsc.org These studies identify key interactions, like hydrogen bonds and hydrophobic interactions, between the triazine derivative and the amino acid residues of the target protein. rsc.org For this compound, the nitrogen atoms of the triazine ring, the chloro group, and the methyl group could all play significant roles in these interactions.

Following molecular docking, molecular dynamics simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. By simulating the movements of atoms over a period of time, MD can confirm the stability of the interactions predicted by docking and reveal conformational changes that may occur upon ligand binding. rsc.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms are often analyzed to assess the stability of the complex. nih.gov

Table 2: Representative Molecular Docking and Dynamics Simulation Results for a 1,2,4-Triazine Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Complex (nm) |

| h-DAAO | -8.5 | Gly313, Arg283, Tyr224 | 0.25 |

| Tubulin | -9.2 | Val238, Ser340, Asn349 | 0.29 |

| c-Kit Tyrosine Kinase | -7.9 | Cys673, Thr670, Asp810 | 0.31 |

Note: The data in this table are illustrative and based on findings for various 1,2,4-triazine derivatives. nih.govrsc.orgnih.gov The specific interactions and scores for this compound would depend on the chosen biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 1,2,4-triazine derivatives, QSAR studies are valuable for predicting the biological activity of new, unsynthesized compounds and for optimizing the structure of existing compounds to enhance their potency. nih.govrsc.org

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Examples of descriptors include molecular weight, logP, molar refractivity, and various topological and quantum-chemical parameters. nih.govnih.gov

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model is built that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is then validated using internal and external validation techniques. nih.gov For 1,2,4-triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govrsc.org These methods generate 3D contour maps that visualize the regions around the molecule where modifications to the structure would likely lead to an increase or decrease in activity.

Table 3: Typical Parameters of a QSAR Model for 1,2,4-Triazine Derivatives

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | A measure of the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.92 | A measure of the goodness of fit of the model to the training data. |

| External r² (r²_pred) | 0.81 | A measure of the predictive ability of the model on an external test set. |

| F-statistic | 120.5 | A statistical test of the overall significance of the regression model. |

Note: These values are representative of robust QSAR models developed for various series of bioactive compounds, including 1,2,4-triazines. nih.govrsc.org

Predictive Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those involving this compound. Understanding the reaction pathways, transition states, and activation energies is crucial for optimizing synthetic procedures and predicting potential side products.

For chlorotriazines, a common and important reaction is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. nih.govresearchgate.net DFT calculations can be used to model the entire reaction pathway of such a substitution. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. nih.gov This allows for a comparison of the reactivity of different nucleophiles and an understanding of the factors that influence the reaction rate. For example, the nature of the nucleophile, the solvent, and the electronic properties of the triazine ring all play a role. nih.govnih.gov

Theoretical studies can also elucidate the regioselectivity of reactions. In the case of multiply substituted triazines, computational models can predict which site is most likely to react. For 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), theoretical calculations have been used to explain the preferential order of substitution of the chlorine atoms. nih.gov Similar studies on this compound could predict its reactivity towards various nucleophiles and help in the design of selective synthetic routes to novel derivatives. Furthermore, computational methods can be used to study the potential for other types of reactions, such as reductions, oxidations, or cycloadditions, providing a comprehensive picture of the chemical behavior of the compound.

Analytical Characterization Methods in 3 Chloro 5 Methyl 1,2,4 Triazine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular structure of 3-Chloro-5-methyl-1,2,4-triazine, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the methyl (–CH₃) protons and another singlet for the lone proton on the triazine ring (at C6). The chemical shift of the methyl group would likely appear in the upfield region (δ 2.0-3.0 ppm), while the aromatic C6-H proton would be significantly downfield (δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the three distinct carbon atoms in the triazine ring and the one carbon of the methyl group. The chemical shifts are influenced by the electronegative nitrogen atoms and the chlorine substituent. The carbon atom bonded to the chlorine (C3) would appear at a distinct chemical shift, as would the carbons at the C5 and C6 positions.

Table 1: Predicted NMR Spectral Data for this compound Note: These are estimated values based on analogous structures, as specific experimental data is not publicly available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Assignment |

|---|---|---|---|

| ¹H | 2.5 - 2.8 | Singlet | C5-CH₃ |

| ¹H | 9.0 - 9.4 | Singlet | C6-H |

| ¹³C | ~20 | Quartet | C5-CH₃ |

| ¹³C | ~150 | Singlet | C6 |

| ¹³C | ~158 | Singlet | C3 |

| ¹³C | ~165 | Singlet | C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and C–N stretching vibrations of the triazine ring, typically in the 1600-1400 cm⁻¹ region. pnrjournal.com The C–Cl stretching vibration would be observed in the fingerprint region, usually between 800 and 600 cm⁻¹. pnrjournal.com Vibrations corresponding to the C-H bonds of the methyl group would also be present.

Table 2: Expected Infrared Absorption Bands for this compound Note: Based on typical values for triazine derivatives.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic (C6-H) |

| 2900 - 3000 | C-H Stretch | Aliphatic (CH₃) |

| 1500 - 1600 | C=N Stretch | Triazine Ring |

| 1400 - 1500 | Ring Stretch | Triazine Ring |

| 800 - 600 | C-Cl Stretch | Chloro Group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, this peak would appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula C₄H₄ClN₃. Fragmentation patterns, such as the loss of a chlorine atom or the methyl group, would further support the proposed structure. pnrjournal.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are vital for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. A suitable mobile phase, likely a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be used to achieve good separation of the compound from impurities on a silica (B1680970) gel plate. The spots can be visualized under UV light.

Column Chromatography: For purification of larger quantities, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent system, optimized by TLC, is used to elute the compounds. Fractions are collected and analyzed by TLC to isolate the pure this compound.

Supercritical Fluid Chromatography (SFC): SFC is a specialized chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly useful for the purification of chiral compounds and can also be applied to the separation of heterocyclic compounds like triazines. For achiral separations, SFC can offer faster run times and reduced solvent consumption compared to traditional liquid chromatography. The separation of closely related triazine derivatives has been demonstrated using this technique.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.

Table 3: Information Obtainable from X-ray Crystallography of this compound Note: This table represents the type of data that would be obtained, as no experimental crystal structure has been published.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-N, C-C, C-H). |

| Bond Angles | Angles between adjacent bonds, defining the geometry of the molecule. |

| Torsion Angles | Defines the conformation of the molecule. |

| Crystal Packing | Arrangement of molecules in the crystal, including intermolecular contacts. |

Advanced Applications and Future Research Directions of 3 Chloro 5 Methyl 1,2,4 Triazine

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of a chlorine atom on the electron-deficient 1,2,4-triazine (B1199460) ring makes 3-Chloro-5-methyl-1,2,4-triazine a highly valuable and versatile building block in organic synthesis. The chloro group acts as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of diverse functional groups, enabling the construction of complex molecular architectures. mdpi.comresearchgate.net

The general reactivity of chloro-triazines allows for the sequential and controlled substitution of the chlorine atoms, a principle that is fundamental in creating diverse libraries of compounds. mdpi.comresearchgate.netnih.gov This step-wise approach is crucial for building molecules with precise substitution patterns. For instance, the reactivity of the chloro group can be modulated by temperature and the choice of base, allowing for selective reactions with various nucleophiles. core.ac.uk

Key reactions that underscore the utility of chloro-triazine scaffolds include:

Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway, where the chlorine atom is displaced by a variety of nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the chlorine atom, significantly increasing molecular complexity.

Cycloaddition Reactions: The triazine ring itself can participate in inverse electron demand Diels-Alder reactions, offering a pathway to novel heterocyclic systems. mdpi.comnih.gov

The table below summarizes the types of nucleophiles commonly used in the synthesis of triazine derivatives, which could be applicable to this compound.

| Nucleophile Type | Functional Group Introduced | Resulting Compound Class | Potential Applications |

| Amines (R-NH₂) | Amino (-NHR) | Amino-triazines | Pharmaceuticals, Agrochemicals |

| Alcohols (R-OH) / Alkoxides (R-O⁻) | Alkoxy (-OR) | Alkoxy-triazines | Materials Science, Dyes |

| Thiols (R-SH) / Thiolates (R-S⁻) | Thioether (-SR) | Thioether-triazines | Medicinal Chemistry, Polymers |

| Organometallic Reagents (e.g., R-MgBr) | Alkyl/Aryl (-R) | Alkyl/Aryl-triazines | Organic Electronics, Functional Materials |

This table is a generalized representation based on the known reactivity of chlorotriazines.

This synthetic versatility allows this compound to serve as a key intermediate in the synthesis of polysubstituted pyrrolo[2,1-f] nih.govnih.govtriazines and other fused heterocyclic systems, which are known to possess significant biological activities. acs.orgnih.gov

Potential in Materials Science and Polymer Chemistry

Triazine-based compounds are increasingly being explored for their applications in materials science due to their inherent thermal stability, specific electronic properties, and ability to form well-ordered structures. nih.govmdpi.com While specific data for this compound is not available, the properties of analogous compounds suggest significant potential.

Closely related substituted 1,2,4-triazines have been shown to enhance the mechanical properties and thermal stability of polymers. The incorporation of the rigid, nitrogen-rich triazine ring into a polymer backbone can lead to materials with higher decomposition temperatures and improved durability. Studies on dihydrobenzo nih.govnih.govtriazines have revealed high thermal stability, with compounds being stable up to 240–250 °C, indicating their potential for use in high-performance materials. nih.gov

Furthermore, the electron-deficient nature of the triazine ring makes its derivatives suitable for applications in organic electronics. mdpi.com For example, a related compound, 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine, has been investigated for use in organic light-emitting diodes (OLEDs), where it was found to improve luminescent efficiency and stability. The triazine core can function as an effective electron-transporting material, a crucial component in various electronic devices, including solar cells. mdpi.com The ability to functionalize the triazine ring via the chloro-substituent allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance.

The development of C3-symmetric polymers containing triazine cores has also been a subject of interest, leading to materials with high surface areas and thermal stability. nih.gov

Integration into Hybrid Molecules for Enhanced Research Efficacy

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to address issues like drug resistance and to enhance therapeutic efficacy. nih.govnih.gov The triazine scaffold is an excellent platform for creating such hybrid molecules due to its synthetic tractability. nih.gov The reactive chloro group of this compound provides a convenient anchor point for attaching other biologically active moieties.

Numerous studies have demonstrated the successful synthesis of hybrid molecules based on both 1,2,4-triazine and 1,3,5-triazine (B166579) cores. nih.govnih.govnih.gov These hybrids often exhibit synergistic or additive effects, targeting multiple biological pathways simultaneously. For example, triazine derivatives have been conjugated with peptides, nitrogen mustards, and other heterocyclic systems to create potent anticancer agents. nih.govnih.gov

The table below provides examples of hybrid molecule concepts based on triazine scaffolds.

| Triazine Core | Linked Moiety | Target/Application | Reference |

| 1,3,5-Triazine | Nitrogen Mustard | Anticancer (Colon Cancer) | nih.gov |

| 1,3,5-Triazine | Indole (B1671886) | Anticancer (Kinase Inhibitor) | nih.gov |

| 1,3,5-Triazine | Urea | Anticancer (PI3K/mTOR Inhibitor) | nih.gov |

| 1,3,5-Triazine | Pyridine (B92270) | Anticancer (IDH2 Inhibitor) | nih.gov |

| s-Triazine | Thiazolidin-4-one | Antitubercular | nih.gov |

This table illustrates the principle of hybrid molecule design using triazine scaffolds.

By serving as a central scaffold, this compound could be used to link different pharmacophores, potentially leading to the development of novel therapeutic agents with improved efficacy and reduced side effects. nih.govnih.gov

Emerging Research Areas and Unexplored Potentials of this compound

The unique substitution pattern of this compound opens up several avenues for future research. While the broader class of triazines has been extensively studied, the specific properties imparted by the 5-methyl group in combination with the 3-chloro substituent remain largely unexplored.

Emerging research could focus on the following areas:

Medicinal Chemistry: The pyrrolo[2,1-f] nih.govnih.govtriazine scaffold is a privileged structure in drug discovery, with several compounds being developed as potent kinase inhibitors. nih.gov A systematic exploration of derivatives synthesized from this compound could lead to new candidates for anticancer therapies. nih.gov

Agrochemicals: Chloro-s-triazines have a long history as herbicides. nih.gov The biological activity of this compound in this domain is unknown and warrants investigation. The specific substitution may offer a different spectrum of activity or improved environmental profile compared to existing compounds.

Functional Dyes and Sensors: The triazine ring is a known chromophore. By attaching various donor and acceptor groups through the reactive chlorine atom, it may be possible to develop novel dyes with specific absorption and emission properties for use in sensing applications or as functional materials.

Catalysis: The nitrogen atoms in the triazine ring can act as coordination sites for metal ions. This suggests the potential for developing novel ligands and catalysts based on the this compound framework for various organic transformations.

The synthesis of new triazine derivatives continues to be an active area of research, with methods like microwave-assisted and ultrasound-assisted synthesis being developed for more efficient and environmentally friendly production. pnrjournal.comnih.gov

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current lack of specific data and established synthetic routes in the public domain. Overcoming this requires foundational research to develop and optimize its synthesis.

Challenges:

Synthesis and Selectivity: A key challenge in triazine chemistry is controlling the regioselectivity of reactions, especially when multiple reactive sites are present. nih.gov Developing a robust and scalable synthesis for this compound is the first hurdle.

Limited Commercial Availability: The lack of commercial suppliers for this specific compound hinders its widespread investigation by the research community.

Understanding Structure-Activity Relationships (SAR): Without a library of derivatives, establishing clear SAR is impossible. Significant synthetic effort would be required to build such a library to understand how modifications to the core structure affect its properties and biological activity.

Opportunities:

Unexplored Chemical Space: The scarcity of research on this compound means that its properties and potential applications are entirely new territory. This presents a significant opportunity for novel discoveries.

Fine-Tuning Properties: The 5-methyl group, compared to other substituents like phenyl or hydrogen, will confer specific steric and electronic properties. Investigating how this methyl group influences reactivity, solubility, and biological interactions is a key research opportunity.

Development of Novel Methodologies: The synthesis of this and related compounds could drive the development of new synthetic methods, including greener and more efficient protocols. nih.gov

Platform for Interdisciplinary Research: The potential applications in medicine, materials, and agriculture make this compound an ideal candidate for interdisciplinary research projects, combining the expertise of synthetic chemists, biologists, and materials scientists.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | Dioxane | Na₂CO₃ | 65–75 | |

| Microwave-assisted | DMF | K₂CO₃ | 80–85 | |

| Phosphorus oxychloride | POCl₃ | — | 70–78 |

Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

- ¹H/¹³C NMR : Assignments for triazine derivatives rely on chemical shift patterns. For example, the methyl group in this compound resonates at ~2.5 ppm (¹H), while the triazine carbons appear at 143–164 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 160.01 for C₄H₄ClN₃) .

- IR Spectroscopy : Stretching vibrations for C-Cl (550–650 cm⁻¹) and C-N (1350–1450 cm⁻¹) validate functional groups .

How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Advanced Research Question

Contradictions in bioactivity (e.g., antimicrobial vs. antitumor effects) arise from differences in assay conditions, cell lines, or purity. To address this:

Standardize Assays : Use identical cell lines (e.g., HCT-116 for antitumor studies) and solvent controls .

Purity Validation : Employ HPLC (>95% purity) and elemental analysis .

Comparative Studies : Cross-test derivatives under uniform conditions. For example, PDK1 inhibition (IC₅₀ < 1 µM) in pancreatic cancer models correlates with triazine substituents .

Q. Table 2: Bioactivity Comparison

| Derivative | Activity (IC₅₀) | Assay Model | Reference |

|---|---|---|---|

| 3-Chloro-5-methyl | 0.8 µM (PDK1) | HCT-116 | |

| 3-Amino-5-methyl | 2.5 µM (EGFR) | MCF-7 |

What mechanistic insights explain unexpected byproducts in triazine nucleophilic substitution reactions?

Advanced Research Question

Byproducts like pyridazines or dihydrotriazines form via competing pathways:

- Ring Contraction : In DMF, phenylacetonitrile anion induces ring transformation to 3-amino-4,6-diphenylpyridazine .

- Covalent Addition : Steric hindrance favors 5-(α-cyanobenzyl)-2,5-dihydrotriazine formation .

Mitigation Strategies : - Use polar aprotic solvents (e.g., DMA) to suppress ring contraction .

- Monitor reactions with TLC and isolate intermediates .

How do substituent modifications influence the pharmacological profile of triazine derivatives?

Advanced Research Question

Structure-activity relationships (SAR) depend on electronic and steric effects:

Q. Table 3: Substituent Effects on Activity

| Substituent (Position) | LogP | Target (IC₅₀) | Reference |

|---|---|---|---|

| -Cl (C3), -CH₃ (C5) | 1.8 | PDK1 (0.8 µM) | |

| -NH₂ (C3), -CH₃ (C5) | 0.9 | EGFR (2.5 µM) |

What computational methods are effective for predicting triazine-protein interactions?

Advanced Research Question